molecular formula C15H23N7O2S B14159009 4-amino-N-[4,6-bis(propan-2-ylamino)-1,3,5-triazin-2-yl]benzenesulfonamide CAS No. 5086-16-8

4-amino-N-[4,6-bis(propan-2-ylamino)-1,3,5-triazin-2-yl]benzenesulfonamide

Cat. No.: B14159009
CAS No.: 5086-16-8
M. Wt: 365.5 g/mol
InChI Key: ZKWUHYTUUNWDJB-UHFFFAOYSA-N
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Description

4-amino-N-[4,6-bis(propan-2-ylamino)-1,3,5-triazin-2-yl]benzenesulfonamide is a compound that belongs to the class of sulfonamides and triazines. This compound is known for its potential applications in various fields, including medicinal chemistry and industrial processes. It is characterized by the presence of an amino group, a triazine ring, and a benzenesulfonamide moiety.

Preparation Methods

The synthesis of 4-amino-N-[4,6-bis(propan-2-ylamino)-1,3,5-triazin-2-yl]benzenesulfonamide typically involves the substitution of chloride ions in cyanuric chloride with 4-aminobenzenesulfonamide. This reaction is carried out in the presence of sodium carbonate as an acid scavenger to neutralize the liberated hydrochloric acid . The reaction is usually performed in an ice bath to control the temperature and ensure the desired product is obtained. Industrial production methods may involve the use of microwave irradiation to achieve higher yields and purity in a shorter time .

Chemical Reactions Analysis

4-amino-N-[4,6-bis(propan-2-ylamino)-1,3,5-triazin-2-yl]benzenesulfonamide undergoes various chemical reactions, including:

Common reagents used in these reactions include sodium carbonate, hydrochloric acid, and various nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

4-amino-N-[4,6-bis(propan-2-ylamino)-1,3,5-triazin-2-yl]benzenesulfonamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-amino-N-[4,6-bis(propan-2-ylamino)-1,3,5-triazin-2-yl]benzenesulfonamide involves its interaction with specific molecular targets. The compound can inhibit the activity of certain enzymes and proteins, leading to the disruption of cellular processes. For example, it may inhibit DNA gyrase, an enzyme crucial for bacterial DNA replication, thereby exhibiting antibacterial activity . The exact molecular pathways involved depend on the specific biological context and target.

Comparison with Similar Compounds

4-amino-N-[4,6-bis(propan-2-ylamino)-1,3,5-triazin-2-yl]benzenesulfonamide can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

CAS No.

5086-16-8

Molecular Formula

C15H23N7O2S

Molecular Weight

365.5 g/mol

IUPAC Name

4-amino-N-[4,6-bis(propan-2-ylamino)-1,3,5-triazin-2-yl]benzenesulfonamide

InChI

InChI=1S/C15H23N7O2S/c1-9(2)17-13-19-14(18-10(3)4)21-15(20-13)22-25(23,24)12-7-5-11(16)6-8-12/h5-10H,16H2,1-4H3,(H3,17,18,19,20,21,22)

InChI Key

ZKWUHYTUUNWDJB-UHFFFAOYSA-N

Canonical SMILES

CC(C)NC1=NC(=NC(=N1)NS(=O)(=O)C2=CC=C(C=C2)N)NC(C)C

Origin of Product

United States

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